

physicochemical characteristics of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Cat. No.:	B058768

[Get Quote](#)

An In-depth Technical Guide to **5-(Chloromethyl)-2-(difluoromethoxy)pyridine**

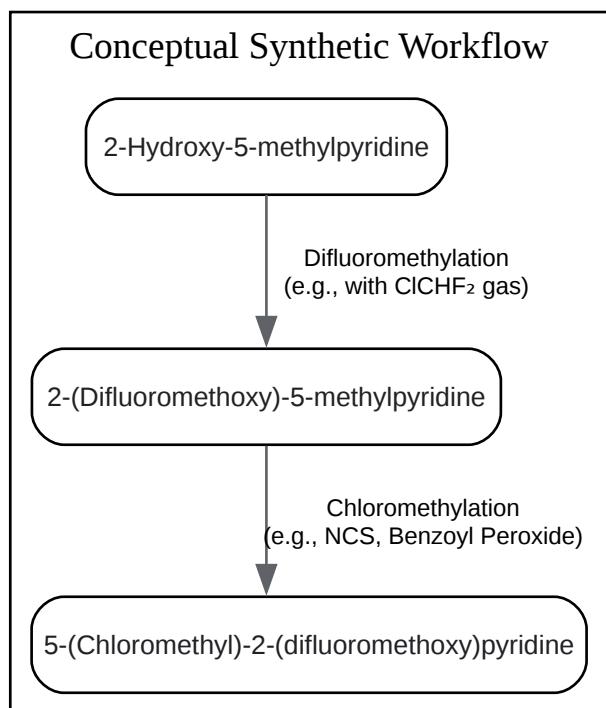
Introduction: A Versatile Building Block in Modern Chemistry

5-(Chloromethyl)-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative that has emerged as a significant intermediate in the fields of medicinal chemistry and agrochemical research. Its unique structural features—a reactive chloromethyl group and a metabolically robust difluoromethoxy moiety on a pyridine scaffold—make it a valuable precursor for the synthesis of complex, high-value molecules. Pyridine derivatives are foundational to numerous therapeutic agents due to their ability to engage in hydrogen bonding and their presence in many biologically active compounds.^{[1][2]} The strategic incorporation of fluorine, as seen in the difluoromethoxy group, is a widely employed strategy to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.^{[3][4]}

This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, reactivity, and analytical methodologies for **5-(Chloromethyl)-2-(difluoromethoxy)pyridine**, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Characteristics

The fundamental properties of a chemical entity are the bedrock of its application. They dictate solubility, reactivity, and handling requirements. The key physicochemical data for **5-(Chloromethyl)-2-(difluoromethoxy)pyridine** are summarized below.

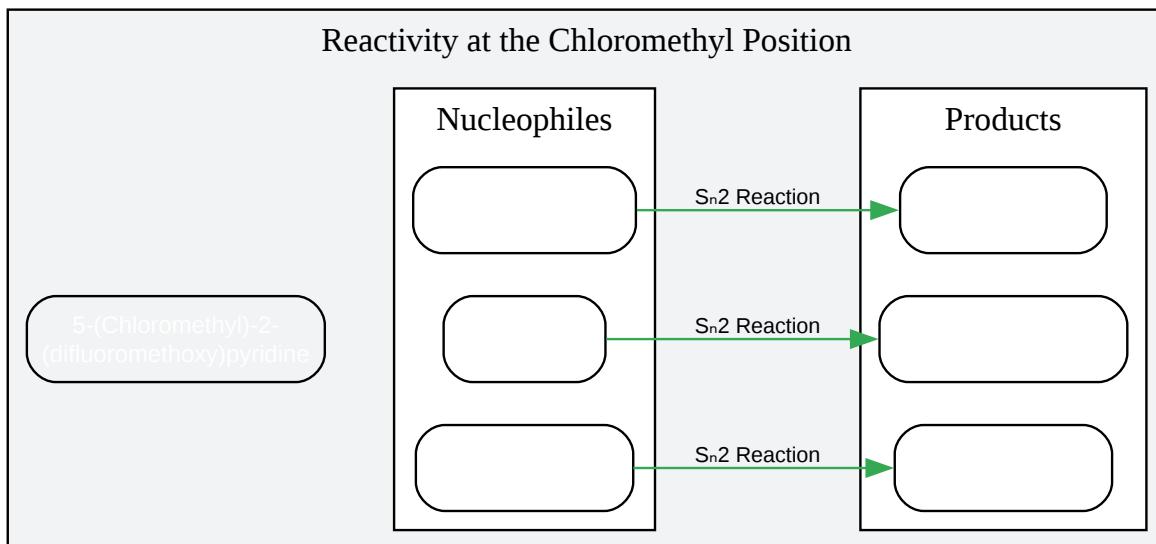

Property	Value	Source(s)
CAS Number	1211584-92-7	[5][6]
Molecular Formula	C ₇ H ₆ ClF ₂ NO	[5][6][7]
Molecular Weight	193.58 g/mol	[5][6][7]
Purity Specification	Typically ≥95%	[5][7]
Physical State	Not available	[5]
Boiling Point	Not available	[6]
Storage	Store in a cool, dry, sealed place	[6][7]

Synthesis, Reactivity, and Mechanistic Insights

Conceptual Synthetic Strategy

While a specific, published synthetic route for **5-(Chloromethyl)-2-(difluoromethoxy)pyridine** is not readily available, a plausible pathway can be conceptualized based on established methodologies for analogous pyridine derivatives. The synthesis would logically involve two key transformations: the introduction of the difluoromethoxy group and the chloromethylation of the pyridine ring. The difluoromethoxy group is often installed as a metabolically stable bioisostere of a methoxy group, prized for its resistance to O-demethylation by metabolic enzymes like cytochrome P450s.^[4] The chloromethylation provides a reactive handle for subsequent derivatization.^[8]

A logical, though hypothetical, workflow is presented below. The sequence of these steps is critical; performing chloromethylation on an activated ring prior to installing other functionalities can prevent undesired side reactions.

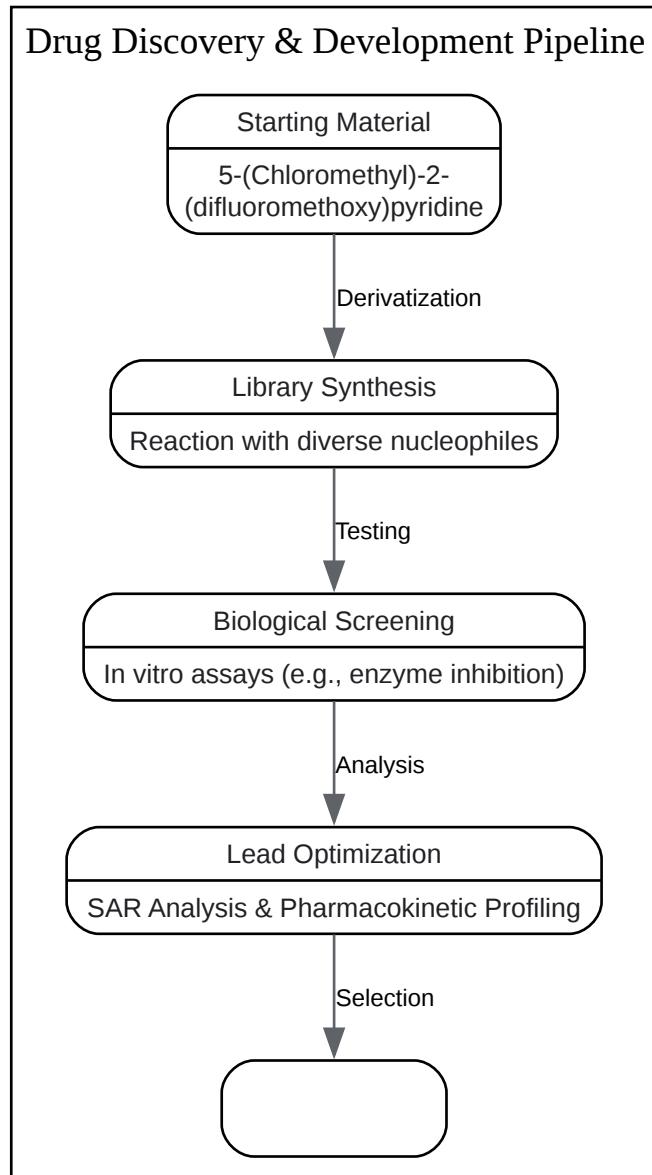

[Click to download full resolution via product page](#)

A plausible, high-level synthetic workflow.

Core Reactivity

The utility of **5-(Chloromethyl)-2-(difluoromethoxy)pyridine** as a building block stems from its predictable reactivity, dominated by the chloromethyl group at the 5-position.

- Nucleophilic Substitution at the Chloromethyl Group: The primary site of reactivity is the benzylic-like carbon of the chloromethyl group. It is an excellent electrophile, readily undergoing S_N2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, cyanides, etc.). This allows for the facile introduction of diverse side chains, a crucial step in building compound libraries for structure-activity relationship (SAR) studies.^[8]
- Stability of the Difluoromethoxy Group: The $-\text{OCF}_2\text{H}$ group is highly stable under most reaction conditions used to modify the chloromethyl group. The strong carbon-fluorine bonds make it resistant to both acidic and basic cleavage, as well as oxidative metabolism.^[4] This chemical inertness is a key design feature, ensuring the fluorine moiety remains intact throughout multi-step syntheses.


[Click to download full resolution via product page](#)

Nucleophilic substitution at the chloromethyl group.

Applications in Research and Drug Development

The true value of this compound lies in its application as a scaffold. In drug discovery, generating a library of related compounds is essential for optimizing potency, selectivity, and pharmacokinetic properties. **5-(Chloromethyl)-2-(difluoromethoxy)pyridine** is an ideal starting point for such endeavors.

- **Scaffold for Bioactive Molecules:** The pyridine core is a well-established pharmacophore. By using the chloromethyl group as an attachment point, medicinal chemists can systematically explore the chemical space around this core to identify novel drug candidates.[2][9]
- **Enhancing Metabolic Stability:** The difluoromethoxy group is a key feature for improving drug-like properties. It often enhances metabolic stability, which can lead to improved bioavailability and a longer half-life in vivo.[3][4]
- **Agrochemical Synthesis:** Similar to pharmaceuticals, the development of modern pesticides and herbicides relies on trifluoromethyl- and difluoromethyl-pyridine intermediates.[10][11] These compounds often exhibit potent biological activity.[3]

[Click to download full resolution via product page](#)

Role as a starting scaffold in a typical discovery workflow.

Analytical Methodologies: A Self-Validating System

Ensuring the purity and identity of a key intermediate is paramount. A multi-pronged analytical approach provides a self-validating system, where orthogonal techniques confirm the same conclusion.

Purity and Impurity Profiling: LC-MS/MS Protocol

For quantitative analysis of purity and the detection of trace-level impurities (including potentially genotoxic ones), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[12][13]

Objective: To develop a sensitive and selective method for the quantitative determination of **5-(Chloromethyl)-2-(difluoromethoxy)pyridine** and its related impurities.

Step-by-Step Methodology:

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
 - Electrospray Ionization (ESI) source, operated in positive ion mode.
- Chromatographic Conditions (based on similar compounds[13]):
 - Column: Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm particle size (or equivalent).
 - Mobile Phase A: 10 mM Ammonium Acetate in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A time-based gradient from high aqueous to high organic to ensure elution of all components. (e.g., 95% A to 5% A over 10 minutes).
 - Flow Rate: 0.8 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 µL.
- Mass Spectrometric Conditions:
 - Ionization Mode: ESI Positive.
 - Monitoring: Multiple Reaction Monitoring (MRM).

- Precursor Ion (Q1): 194.0 m/z (corresponding to $[M+H]^+$).
- Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. A typical fragmentation would involve the loss of chlorine or the chloromethyl group.
- Validation (as per ICH guidelines[13]):
 - Specificity: Ensure no interference from blanks or placebo at the retention time of the analyte.
 - Linearity: Analyze a series of calibration standards to demonstrate a linear relationship between concentration and response (e.g., $R^2 > 0.99$).
 - Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified (typically with a signal-to-noise ratio > 10).
 - Accuracy & Precision: Analyze replicate preparations at multiple concentration levels to demonstrate the method is accurate and repeatable.

Structural Confirmation: Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR): 1H , ^{13}C , and ^{19}F NMR are indispensable for unambiguous structure confirmation.[14]
 - 1H NMR: Would show distinct signals for the aromatic protons on the pyridine ring, a singlet for the $-CH_2Cl$ protons, and a characteristic triplet for the $-OCF_2H$ proton.
 - ^{19}F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of functional groups, showing characteristic stretches for C-H, C-Cl, C-F, C-O, and aromatic C=N/C=C bonds.[14]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **5-(Chloromethyl)-2-(difluoromethoxy)pyridine** is critical to ensure researcher safety.

- Hazard Identification: This compound is classified as an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][15]
- Precautions for Safe Handling:
 - Avoid all personal contact, including inhalation.[16][17]
 - Use only in a well-ventilated area, preferably a chemical fume hood.[5][16]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5][16][18]
 - Wash hands thoroughly after handling.[5][16]
- Storage Conditions:
 - Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
 - Keep the container tightly closed to prevent moisture ingress and degradation.[18]
- Spill and Disposal:
 - In case of a spill, prevent it from entering drains.[5][16] Absorb with an inert material and place it into a suitable, labeled disposal container.
 - Dispose of waste contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

5-(Chloromethyl)-2-(difluoromethoxy)pyridine stands as a testament to the power of strategic molecular design. It combines a stable, property-enhancing fluorinated moiety with a

versatile reactive group on a biologically relevant pyridine scaffold. Its well-defined physicochemical properties and predictable reactivity make it an exceptionally valuable tool for scientists in drug discovery and agrochemical development. By understanding its characteristics and employing rigorous analytical and safety protocols, researchers can effectively leverage this building block to construct novel molecules that may lead to the next generation of therapeutics and crop protection agents.

References

- AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
- ResearchGate. (2025, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development.
- PubChem. (n.d.). 5-(Difluoromethyl)pyridine-2-carboxylic acid.
- Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.
- PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
- SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine - 19F NMR.
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- ResearchGate. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyridine, 5-(chloromethyl)-2-fluoro- (9CI) | 315180-15-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aksci.com [aksci.com]
- 6. CAS 1211584-92-7 | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine - Synblock [synblock.com]
- 7. 1211584-92-7 5-(Chloromethyl)-2-(difluoromethoxy)pyridine AKSci 6964CZ [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 12. researchgate.net [researchgate.net]
- 13. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-(Difluoromethyl)pyridine-2-carboxylic acid | C7H5F2NO2 | CID 23145481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. afgsci.com [afgsci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [physicochemical characteristics of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058768#physicochemical-characteristics-of-5-chloromethyl-2-difluoromethoxy-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com